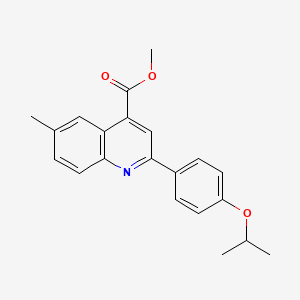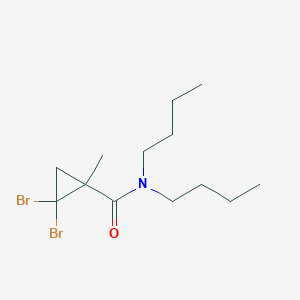
methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate, also known as IQ-1S, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
Mécanisme D'action
The Wnt/β-catenin signaling pathway is initiated by the binding of Wnt ligands to Frizzled receptors, which leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator and regulates the expression of target genes involved in cell proliferation, differentiation, and survival. methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate inhibits the interaction between β-catenin and its co-activator, thereby blocking the transcriptional activity of β-catenin and suppressing the downstream signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate treatment leads to a decrease in β-catenin protein levels and a reduction in the expression of Wnt/β-catenin target genes. This, in turn, leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells. In osteoporosis models, methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate treatment has been shown to increase bone mass and improve bone strength. In Alzheimer's disease models, methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate treatment has been shown to reduce β-amyloid plaque formation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is its high selectivity for the Wnt/β-catenin pathway, which minimizes off-target effects. It is also relatively easy to synthesize and has good stability under physiological conditions. However, one limitation of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
For methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate research include the development of more potent and selective Wnt/β-catenin inhibitors, the investigation of the mechanism of action in different disease models, and the optimization of drug delivery methods to improve in vivo efficacy. Additionally, the exploration of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate as a potential combination therapy with other drugs is an area of interest for future research.
In conclusion, methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its high selectivity for the Wnt/β-catenin pathway and promising preclinical results make it an attractive target for further research and development.
Méthodes De Synthèse
The synthesis of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate is a multi-step process that involves the reaction of 2-amino-4-methylquinoline with 4-isopropoxybenzaldehyde, followed by the addition of methyl acetoacetate and subsequent cyclization. The final product is obtained after purification by column chromatography and recrystallization. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
Methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway is known to be dysregulated in these diseases, and the use of methyl 2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylate as a Wnt/β-catenin inhibitor has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
methyl 6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)25-16-8-6-15(7-9-16)20-12-18(21(23)24-4)17-11-14(3)5-10-19(17)22-20/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXXYWCLPDQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-2-[4-(propan-2-yloxy)phenyl]quinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)

![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)

![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)

![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)

![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![methyl 2-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6077012.png)
![2-(4-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6077027.png)
![1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6077035.png)